

# Spectroscopic and Mass Spectrometric Characterization of Tyr-Pro-OtBu: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Tyr-pro-otbu*

Cat. No.: *B6307093*

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This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the dipeptide L-Tyrosyl-L-proline tert-butyl ester (**Tyr-Pro-OtBu**). This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for their acquisition, and presents visual workflows to facilitate understanding.

## Spectroscopic and Mass Spectrometric Data

The following tables summarize the expected quantitative data for **Tyr-Pro-OtBu** based on the analysis of its constituent amino acids and general principles of peptide spectroscopy.

### Table 1: Expected $^1\text{H}$ NMR Data for Tyr-Pro-OtBu

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.05	d	2H	Tyrosine (aromatic, ortho to OH)
~6.75	d	2H	Tyrosine (aromatic, meta to OH)
~4.60	dd	1H	Tyrosine ( $\alpha$ -CH)
~4.40	t	1H	Proline ( $\alpha$ -CH)
~3.50	m	2H	Proline ( $\delta$ -CH <sub>2</sub> )
~3.00	dd	1H	Tyrosine ( $\beta$ -CH <sub>2</sub> )
~2.85	dd	1H	Tyrosine ( $\beta$ -CH <sub>2</sub> )
~2.20	m	1H	Proline ( $\beta$ -CH <sub>2</sub> )
~1.95	m	3H	Proline ( $\gamma$ -CH <sub>2</sub> and $\beta'$ -CH <sub>2</sub> )
1.45	s	9H	tert-Butyl (CH <sub>3</sub> )

**Table 2: Expected <sup>13</sup>C NMR Data for Tyr-Pro-OtBu**Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~172.5	Proline (C=O)
~171.0	Tyrosine (C=O)
~155.0	Tyrosine (aromatic, C-OH)
~130.5	Tyrosine (aromatic, ortho to OH)
~128.0	Tyrosine (aromatic, C-CH <sub>2</sub> )
~115.5	Tyrosine (aromatic, meta to OH)
~81.0	tert-Butyl (quaternary C)
~60.0	Proline ( $\alpha$ -CH)
~55.0	Tyrosine ( $\alpha$ -CH)
~47.0	Proline ( $\delta$ -CH <sub>2</sub> )
~37.0	Tyrosine ( $\beta$ -CH <sub>2</sub> )
~30.0	Proline ( $\beta$ -CH <sub>2</sub> )
~28.0	tert-Butyl (CH <sub>3</sub> )
~25.0	Proline ( $\gamma$ -CH <sub>2</sub> )

**Table 3: Mass Spectrometry Data for Tyr-Pro-OtBu**

Parameter	Value
Molecular Formula	C <sub>18</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	334.41 g/mol
Expected [M+H] <sup>+</sup>	335.1965
Expected [M+Na] <sup>+</sup>	357.1784

## Experimental Protocols

Detailed methodologies for the acquisition of NMR and Mass Spec data for **Tyr-Pro-OtBu** are provided below. These protocols are based on standard laboratory practices for peptide analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure of **Tyr-Pro-OtBu**.

Materials and Equipment:

- **Tyr-Pro-OtBu** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tubes (5 mm)
- 400 MHz NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Tyr-Pro-OtBu** in 0.6 mL of  $\text{CDCl}_3$  in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.

- Typical parameters:
  - Pulse program: zg30
  - Number of scans: 16
  - Acquisition time: ~4 seconds
  - Relaxation delay: 2 seconds
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters:
    - Pulse program: zgpg30
    - Number of scans: 1024
    - Acquisition time: ~1 second
    - Relaxation delay: 2 seconds
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum.
  - Perform peak picking for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of **Tyr-Pro-OtBu** and confirm its elemental composition.

Materials and Equipment:

- **Tyr-Pro-OtBu** sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Mass spectrometer with an ESI source

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Tyr-Pro-OtBu** in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and methanol containing 0.1% formic acid.
- Mass Spectrometer Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source to positive ion mode.
  - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or through direct infusion of the sample.
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
  - Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.
- Data Analysis:

- Identify the peaks corresponding to the protonated molecule  $[M+H]^+$  and any other adducts (e.g.,  $[M+Na]^+$ ).
- Compare the observed  $m/z$  values with the theoretically calculated values for the expected elemental formula.

## Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and Mass Spectrometry analysis of **Tyr-Pro-OtBu**.

Caption: Workflow for NMR spectroscopic analysis of **Tyr-Pro-OtBu**.

Caption: Workflow for ESI-Mass Spectrometry analysis of **Tyr-Pro-OtBu**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)